molecular formula C11H15BrOZn B14883025 (2-i-Butyloxy-5-methylphenyl)Zinc bromide

(2-i-Butyloxy-5-methylphenyl)Zinc bromide

Cat. No.: B14883025
M. Wt: 308.5 g/mol
InChI Key: JXLRDEVIAATWEE-UHFFFAOYSA-M
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Description

(2-iso-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-iso-butyloxy-5-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(2isobutyloxy5methylphenyl)Br+Zn(2isobutyloxy5methylphenyl)ZnBr(2-iso-butyloxy-5-methylphenyl)Br + Zn \rightarrow (2-iso-butyloxy-5-methylphenyl)ZnBr (2−iso−butyloxy−5−methylphenyl)Br+Zn→(2−iso−butyloxy−5−methylphenyl)ZnBr

Industrial Production Methods

In an industrial setting, the production of (2-iso-butyloxy-5-methylphenyl)zinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes:

    Reactant Preparation: Purification of (2-iso-butyloxy-5-methylphenyl) bromide and zinc.

    Reaction: Conducting the reaction in large reactors with continuous stirring and temperature control.

    Purification: Removing by-products and unreacted materials through filtration and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-iso-butyloxy-5-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel complexes.

    Solvents: THF, diethyl ether.

Major Products

The major products formed from these reactions include substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

(2-iso-butyloxy-5-methylphenyl)zinc bromide is used in various scientific research applications:

    Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Preparation of polymers and advanced materials with specific properties.

    Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which (2-iso-butyloxy-5-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom facilitates this transfer by stabilizing the negative charge on the phenyl group, making it more nucleophilic. This process is crucial in cross-coupling reactions, where the phenyl group is transferred to another molecule, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (2-methoxy-5-methylphenyl)zinc bromide
  • (2-propoxy-5-methylphenyl)zinc bromide

Uniqueness

(2-iso-butyloxy-5-methylphenyl)zinc bromide is unique due to its specific substituent, the iso-butyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(2-methylpropoxy)benzene-5-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JXLRDEVIAATWEE-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)OCC(C)C.[Zn+]Br

Origin of Product

United States

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